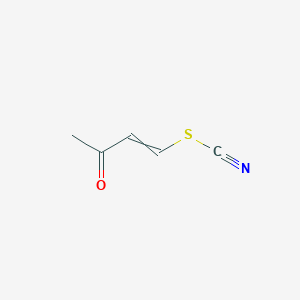

3-Oxobut-1-en-1-yl thiocyanate

CAS No.: 408533-13-1

Cat. No.: VC19081951

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 408533-13-1 |

|---|---|

| Molecular Formula | C5H5NOS |

| Molecular Weight | 127.17 g/mol |

| IUPAC Name | 3-oxobut-1-enyl thiocyanate |

| Standard InChI | InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3 |

| Standard InChI Key | NLZOTBCJKRTNDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C=CSC#N |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Nomenclature Clarifications

The compound is systematically named 3-oxobut-1-en-2-yl thiocyanate, reflecting the thiocyanate group’s position at the second carbon of the enone backbone (Figure 1). A common misinterpretation arises from alternate numbering (e.g., “3-oxobut-1-en-1-yl”), but the correct IUPAC designation and CAS registry (83415-89-8) resolve this ambiguity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 127.17 g/mol |

| IUPAC Name | 3-oxobut-1-en-2-yl thiocyanate |

| Canonical SMILES | CC(=O)C(=C)SC#N |

| InChI Key | VVIWGNSQHCOBGV-UHFFFAOYSA-N |

| XLogP3 (Predicted) | 1.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The conjugated enone system ( and ) and electron-withdrawing thiocyanate group confer distinct electronic properties, influencing reactivity in nucleophilic additions and cycloadditions.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-oxobut-1-en-2-yl thiocyanate typically involves thiocyanation of enone precursors (e.g., 3-oxobut-1-en-2-ol) using reagents like ammonium thiocyanate () in polar aprotic solvents (e.g., acetone or ethanol). For example:

Yields depend on temperature (typically 0–25°C) and catalyst choice (e.g., HCl or ).

Alternative Methodologies

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving regioselectivity.

-

Phase-transfer catalysis: Enhances thiocyanate incorporation in biphasic systems (e.g., water/dichloromethane).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

-

Thiocyanate (-SCN): Strong stretch at (C≡N).

-

Enone (C=O): Sharp peak at .

-

Conjugated C=C: Medium absorption near .

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl₃):

-

: Methyl group adjacent to carbonyl.

-

: Vinyl proton trans to SCN.

-

: Vinyl proton cis to SCN.

-

-

NMR:

-

, , .

-

Research Gaps and Future Directions

-

Biological Activity Screening: No data exist on anticancer or antimicrobial efficacy.

-

Stability Studies: Degradation kinetics under varying pH and temperature.

-

Green Synthesis: Solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume